molecular formula C19H16O2 B586220 3-(1-Naphthalenyloxy)propiophenone CAS No. 41198-42-9

3-(1-Naphthalenyloxy)propiophenone

Cat. No.: B586220
CAS No.: 41198-42-9
M. Wt: 276.335
InChI Key: OIHULGYJXLUIFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthalenyloxy)propiophenone typically involves the reaction of 1-naphthol with 3-chloropropiophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

  • Dissolve 1-naphthol and 3-chloropropiophenone in DMF.
  • Add potassium carbonate to the solution.
  • Heat the reaction mixture to around 100-120°C and stir for several hours.
  • After completion, cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthalenyloxy)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of 3-(1-Naphthalenyloxy)propanol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(1-Naphthalenyloxy)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Naphthalenyloxy)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Naphthalenyloxy)acetophenone
  • 3-(1-Naphthalenyloxy)butyrophenone
  • 3-(1-Naphthalenyloxy)valerophenone

Uniqueness

3-(1-Naphthalenyloxy)propiophenone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.

Biological Activity

3-(1-Naphthalenyloxy)propiophenone, a compound with the CAS number 41198-42-9, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by a naphthalene moiety linked to a propiophenone structure through an ether bond. The synthesis typically involves the reaction of 1-naphthol with 3-chloropropiophenone in the presence of a base like potassium carbonate, using dimethylformamide (DMF) as a solvent at elevated temperatures.

Biological Activity Overview

This compound exhibits several biological activities that have been explored in various studies:

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown that it may possess anticancer properties, likely related to its ability to affect cell proliferation and apoptosis pathways.
  • Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes, which can modulate various biochemical pathways.

The mechanism of action for this compound involves interaction with molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression. The exact targets can vary based on the biological context, but it is particularly noted for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(1-Naphthalenyloxy)acetophenoneSimilar naphthalene ether structureModerate anti-inflammatory
3-(1-Naphthalenyloxy)butyrophenoneLonger alkyl chainPotential neuroprotective
3-(1-Naphthalenyloxy)valerophenoneValeric acid moietyAntiproliferative effects

This compound is distinguished by its specific reactivity due to the combination of naphthalene and propiophenone structures, which confer unique pharmacokinetic properties compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro by inhibiting COX-2 expression in human cell lines. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Investigation into Anticancer Properties : Another research effort explored its effects on cancer cell lines, revealing that it induced apoptosis and inhibited cell growth in breast cancer models. The study concluded that further exploration into its mechanisms could lead to new cancer therapies .

Properties

IUPAC Name

3-naphthalen-1-yloxy-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHULGYJXLUIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCOC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741438
Record name 3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41198-42-9
Record name 3-[(Naphthalen-1-yl)oxy]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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